Cas no 1934439-49-2 (3,3-difluoro-1,4-bipiperidine dihydrochloride)

3,3-difluoro-1,4-bipiperidine dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 3,3-difluoro-1,4-bipiperidine dihydrochloride
- 3',3'-Difluoro-1,4'-bipiperidine
- 1934439-49-2
- 3',3'-Difluoro-1,4'-bipiperidine dihydrochloride
- AKOS032946884
- CS-0093307
- 2101206-90-8
- 3,3-difluoro-4-piperidin-1-ylpiperidine;dihydrochloride
- AS-67885
- D72217
-
- MDL: MFCD28975658
- インチ: InChI=1S/C10H18F2N2.2ClH/c11-10(12)8-13-5-4-9(10)14-6-2-1-3-7-14;;/h9,13H,1-8H2;2*1H
- InChIKey: FJTLDVHSQHMOBY-UHFFFAOYSA-N
- ほほえんだ: C1CCN(CC1)C2CCNCC2(F)F.Cl.Cl
計算された属性
- せいみつぶんしりょう: 276.0971604g/mol
- どういたいしつりょう: 276.0971604g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 191
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 15.3Ų
3,3-difluoro-1,4-bipiperidine dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1292351-1g |
3',3'-Difluoro-1,4'-bipiperidine |
1934439-49-2 | 95% | 1g |
$1115 | 2024-07-28 | |
eNovation Chemicals LLC | Y1292351-250mg |
3',3'-Difluoro-1,4'-bipiperidine |
1934439-49-2 | 95% | 250mg |
$455 | 2024-07-28 | |
A2B Chem LLC | AX03429-2mg |
3',3'-difluoro-1,4'-bipiperidine dihydrochloride |
1934439-49-2 | 2mg |
$86.00 | 2024-04-20 | ||
eNovation Chemicals LLC | Y1292351-500mg |
3',3'-Difluoro-1,4'-bipiperidine |
1934439-49-2 | 95% | 500mg |
$665 | 2025-02-18 | |
eNovation Chemicals LLC | Y1292351-5g |
3',3'-Difluoro-1,4'-bipiperidine |
1934439-49-2 | 95% | 5g |
$4475 | 2025-02-18 | |
eNovation Chemicals LLC | Y1292351-50mg |
3',3'-Difluoro-1,4'-bipiperidine |
1934439-49-2 | 95% | 50mg |
$240 | 2025-02-18 | |
eNovation Chemicals LLC | Y1292351-1g |
3',3'-Difluoro-1,4'-bipiperidine |
1934439-49-2 | 95% | 1g |
$1115 | 2025-02-24 | |
eNovation Chemicals LLC | D773721-250mg |
3',3'-difluoro-1,4'-bipiperidine dihydrochloride |
1934439-49-2 | 95% | 250mg |
$540 | 2023-09-04 | |
eNovation Chemicals LLC | Y1292351-100mg |
3',3'-Difluoro-1,4'-bipiperidine |
1934439-49-2 | 95% | 100mg |
$340 | 2024-07-28 | |
eNovation Chemicals LLC | D773721-25g |
3',3'-difluoro-1,4'-bipiperidine dihydrochloride |
1934439-49-2 | 95% | 25g |
$9885 | 2024-06-06 |
3,3-difluoro-1,4-bipiperidine dihydrochloride 関連文献
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
3,3-difluoro-1,4-bipiperidine dihydrochlorideに関する追加情報
3,3-Difluoro-1,4-bipiperidine Dihydrochloride: A Promising Compound in Pharmaceutical Research
3,3-difluoro-1,4-bipiperidine dihydrochloride (CAS No. 1934439-49-2) is a novel compound that has garnered significant attention in the pharmaceutical and medicinal chemistry communities due to its unique structural features and potential therapeutic applications. This compound belongs to the class of piperidine derivatives, which are widely studied for their diverse biological activities, including central nervous system (CNS) modulation, anti-inflammatory properties, and potential as drug candidates for various diseases.
The 3,3-difluoro-1,4-bipiperidine dihydrochloride structure is characterized by the presence of two fluorine atoms at the 3-position of the piperidine ring and a dihydrochloride salt form. The introduction of fluorine atoms can significantly alter the physicochemical properties of the molecule, such as lipophilicity, metabolic stability, and receptor binding affinity. These modifications often lead to improved pharmacokinetic profiles and enhanced biological activity, making 3,3-difluoro-1,4-bipiperidine dihydrochloride an attractive candidate for further investigation.
Recent studies have explored the potential of 3,3-difluoro-1,4-bipiperidine dihydrochloride in various therapeutic areas. One notable area of research is its application in the treatment of neurological disorders. Preclinical studies have shown that this compound exhibits potent activity at specific neurotransmitter receptors, such as serotonin and dopamine receptors. These receptors play crucial roles in modulating mood, cognition, and motor function. By targeting these receptors, 3,3-difluoro-1,4-bipiperidine dihydrochloride may offer new therapeutic options for conditions such as depression, anxiety disorders, and Parkinson's disease.
In addition to its potential in neurological disorders, 3,3-difluoro-1,4-bipiperidine dihydrochloride has also been investigated for its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, including arthritis and inflammatory bowel disease (IBD). Studies have demonstrated that this compound can effectively inhibit pro-inflammatory cytokines and reduce inflammation in animal models. These findings suggest that 3,3-difluoro-1,4-bipiperidine dihydrochloride may have broad-spectrum anti-inflammatory effects and could be developed as a novel anti-inflammatory agent.
The pharmacokinetic properties of 3,3-difluoro-1,4-bipiperidine dihydrochloride have also been extensively studied. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a long half-life, which are desirable characteristics for a drug candidate. Additionally, the compound shows low toxicity in preclinical toxicity studies, further supporting its potential for clinical development.
Several clinical trials are currently underway to evaluate the safety and efficacy of 3,3-difluoro-1,4-bipiperidine dihydrochloride in human subjects. Early-phase trials have demonstrated promising results in terms of safety and tolerability. These trials are crucial for determining the optimal dosing regimens and identifying any potential side effects. The data from these trials will provide valuable insights into the therapeutic potential of 3,3-difluoro-1,4-bipiperidine dihydrochloride and guide its further development.
In conclusion, 3,3-difluoro-1,4-bipiperidine dihydrochloride (CAS No. 1934439-49-2) is a promising compound with a wide range of potential applications in pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further investigation in various therapeutic areas. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential and pave the way for its potential use as a new drug candidate.
1934439-49-2 (3,3-difluoro-1,4-bipiperidine dihydrochloride) 関連製品
- 1361815-65-7(Methyl 5-(aminomethyl)-2-(difluoromethyl)-3-methoxypyridine-4-acetate)
- 59513-89-2(4-Isocyanatobenzyl cyanide)
- 18621-75-5(But-2-ene-1,4-diyl diacetate)
- 1805510-38-6(4-(Difluoromethyl)-6-iodo-2-nitropyridine-3-carboxaldehyde)
- 2126176-89-2(2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride)
- 1807063-28-0(5-(Difluoromethyl)-3-hydroxy-4-iodo-2-methoxypyridine)
- 2096315-89-6(YNT-1310 Disulfate Hydrate)
- 1439896-44-2((2-Cyclobutoxypyrimidin-4-yl)methanaminehydrochloride)
- 69104-99-0((Trifluoromethoxy)acetic acid methyl ester)
- 1072944-42-3(N-Isopropyl 4-bromo-3-methoxybenzamide)


